Cas no 97604-03-0 (2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one)

2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one is a brominated dihydropyrimidinone derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a 3-bromophenyl substituent, which enhances reactivity in cross-coupling reactions, making it a valuable intermediate for constructing complex molecules. The dihydropyrimidinone core is known for its bioactivity, often serving as a scaffold in medicinal chemistry. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure allows for precise modifications, enabling tailored applications in drug discovery and material science. The presence of the bromine atom further provides a versatile handle for further functionalization via metal-catalyzed reactions.
2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one structure
97604-03-0 structure
Product name:2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one
CAS No:97604-03-0
MF:C10H7BrN2O
MW:251.079381227493
CID:4368658
PubChem ID:13590396

2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 2-(3-bromophenyl)-
    • 2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one
    • EN300-386143
    • 97604-03-0
    • AKOS022678301
    • starbld0027784
    • G40977
    • CS-0248014
    • 4(3H)-Pyrimidinone, 2-(3-bromophenyl)-
    • AKOS009844252
    • MFCD12107654
    • 2-(3-Bromophenyl)pyrimidin-4(3H)-one
    • Z2757553108
    • 2-(3-bromophenyl)-1H-pyrimidin-6-one
    • XDA60403
    • 2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one
    • Inchi: InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14)
    • InChI Key: OZNZDYFBGVWZHH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 249.97418Da
  • Monoisotopic Mass: 249.97418Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 41.5Ų

2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-386143-0.25g
2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one
97604-03-0 95.0%
0.25g
$162.0 2025-03-21
Enamine
EN300-386143-10.0g
2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one
97604-03-0 95.0%
10.0g
$1778.0 2025-03-21
TRC
B171231-500mg
2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one
97604-03-0
500mg
$ 295.00 2022-06-07
TRC
B171231-1g
2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one
97604-03-0
1g
$ 455.00 2022-06-07
Enamine
EN300-386143-5.0g
2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one
97604-03-0 95.0%
5.0g
$1199.0 2025-03-21
Enamine
EN300-386143-0.1g
2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one
97604-03-0 95.0%
0.1g
$113.0 2025-03-21
1PlusChem
1P01E8EZ-250mg
2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one
97604-03-0 95%
250mg
$255.00 2024-04-19
A2B Chem LLC
AX42907-50mg
2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one
97604-03-0 95%
50mg
$115.00 2024-07-18
1PlusChem
1P01E8EZ-100mg
2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one
97604-03-0 95%
100mg
$196.00 2024-04-19
Aaron
AR01E8NB-250mg
2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one
97604-03-0 95%
250mg
$248.00 2025-02-10

Additional information on 2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one

2-(3-Bromophenyl)-3,4-Dihydropyrimidin-4-One: A Comprehensive Overview

The compound 2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one, identified by the CAS number 97604-03-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of dihydropyrimidinones, which are known for their versatile applications in drug discovery and materials science. The structure of this molecule is characterized by a pyrimidine ring system with a bromophenyl substituent at the 2-position and a ketone group at the 4-position. This unique combination of functional groups makes it an interesting subject for both academic research and industrial applications.

Recent studies have highlighted the potential of 2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one in various fields. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds. The bromine atom at the 3-position of the phenyl ring serves as an excellent leaving group, enabling various substitution reactions that can lead to diverse chemical structures. This property has been exploited in the development of novel pharmaceutical agents with potential anti-inflammatory and anticancer activities.

In addition to its role in drug discovery, this compound has also been studied for its electronic properties. The dihydropyrimidinone core is known to exhibit semiconducting behavior, making it a candidate for use in organic electronics. Recent advancements in materials science have focused on incorporating such molecules into organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The bromine substituent further enhances the electronic versatility of the molecule, providing opportunities for tuning its properties to suit specific applications.

The synthesis of 2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one involves a multi-step process that typically begins with the preparation of intermediates such as 3-bromophenylacetonitrile. This intermediate undergoes cyclization reactions under specific conditions to form the dihydropyrimidinone framework. Recent optimizations in synthetic protocols have improved the yield and purity of this compound, making it more accessible for large-scale production and research purposes.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies have provided insights into its molecular structure, stability, and reactivity under different conditions. For example, NMR analysis has revealed the presence of distinct proton environments corresponding to the aromatic and heterocyclic regions of the molecule. Such information is crucial for understanding its chemical behavior and guiding further modifications.

Looking ahead, the continued exploration of 2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one is expected to yield new insights into its potential applications. Its role as a building block in medicinal chemistry is particularly promising, with ongoing research focusing on its ability to modulate cellular pathways associated with diseases such as cancer and neurodegenerative disorders. Furthermore, its electronic properties suggest that it could play a role in next-generation electronic devices, contributing to advancements in renewable energy technologies.

In conclusion, 2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in both academia and industry. As our understanding of this molecule deepens through ongoing studies, it is likely to unlock new possibilities in drug development, materials science, and beyond.

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